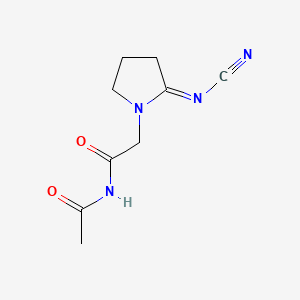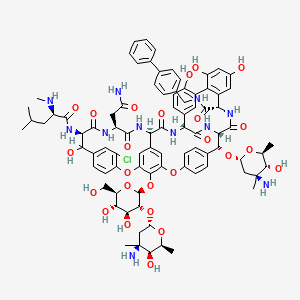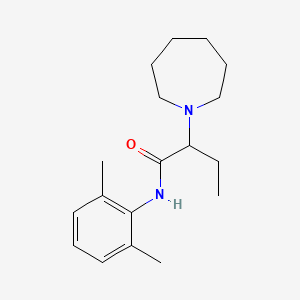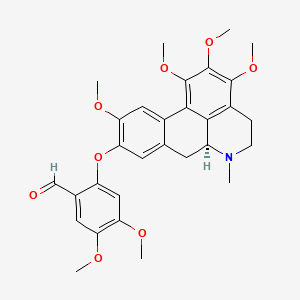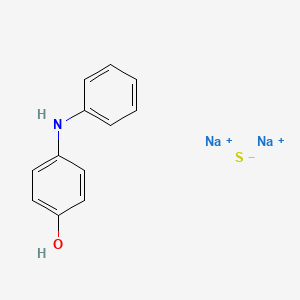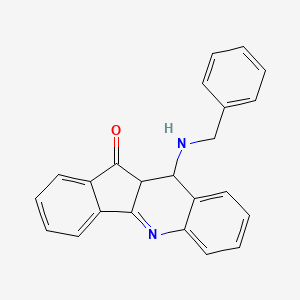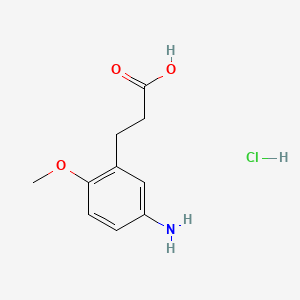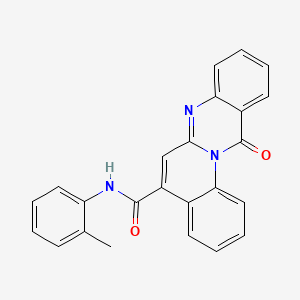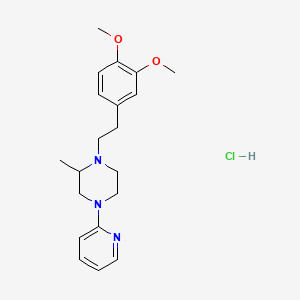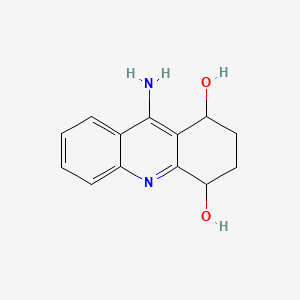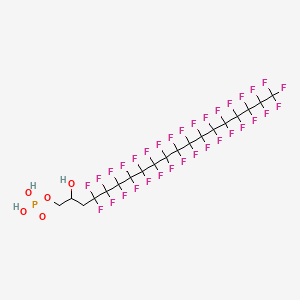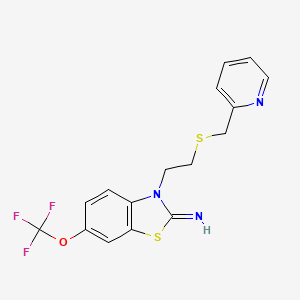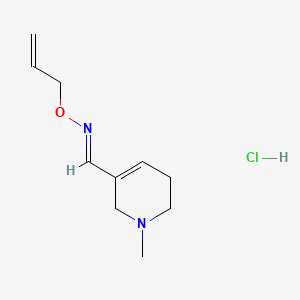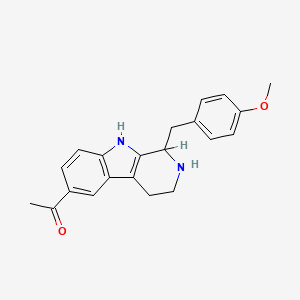
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is a synthetic compound belonging to the β-carboline family. β-Carbolines are a class of heterocyclic compounds known for their diverse biological activities and pharmacological potential. These compounds are characterized by a tricyclic pyridine-fused indole framework and are widely distributed in nature, including various plants, marine creatures, and human tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the β-carboline skeleton. This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions . The specific synthetic route for this compound may include the following steps:
- Condensation of 1-methoxybenzylamine with acetylacetone to form an intermediate.
- Cyclization of the intermediate under acidic conditions to form the tetrahydro-beta-carboline core.
- Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of β-carboline derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as palladium-catalyzed reactions, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding β-carbolinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the methoxy or acetyl groups using reagents like sodium methoxide or acetyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, acetyl chloride.
Major Products Formed:
Oxidation: β-Carbolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted β-carboline derivatives.
Scientific Research Applications
6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex β-carboline derivatives.
Biology: Studied for its potential as a neuroprotective agent and its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of novel materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride involves its interaction with various molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . These interactions contribute to its potential neuroprotective and therapeutic effects.
Comparison with Similar Compounds
Harmane: A naturally occurring β-carboline with neuroactive properties.
Harmine: Known for its ability to inhibit monoamine oxidase and its potential therapeutic effects in treating neurological disorders.
Harmaline: Exhibits similar biological activities to harmine and is used in traditional medicine.
Uniqueness: 6-Acetyl-1-methoxybenzyl-1,2,3,4-tetrahydro-beta-carboline hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other β-carbolines. Its acetyl and methoxy groups may enhance its binding affinity to certain molecular targets and improve its bioavailability .
Properties
CAS No. |
69440-51-3 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-yl]ethanone |
InChI |
InChI=1S/C21H22N2O2/c1-13(24)15-5-8-19-18(12-15)17-9-10-22-20(21(17)23-19)11-14-3-6-16(25-2)7-4-14/h3-8,12,20,22-23H,9-11H2,1-2H3 |
InChI Key |
CMQVUMLENPJCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


